molecular formula C20H21N3O3S B550865 Phenylalanyltryptophan CAS No. 24587-41-5

Phenylalanyltryptophan

Cat. No. B550865
CAS RN: 24587-41-5
M. Wt: 351.4 g/mol
InChI Key: JMCOUWKXLXDERB-WMZOPIPTSA-N
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Description

Phenylalanyltryptophan is a dipeptide formed from L-phenylalanine and L-tryptophan residues . It has a role as a metabolite .


Molecular Structure Analysis

Phenylalanyltryptophan has a molecular formula of C20H21N3O3 . It contains a total of 49 bonds, including 28 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 2 double bonds, and 16 aromatic bonds. It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .

Scientific Research Applications

Biomarker for Gastroesophageal Cancer

Phenylalanyltryptophan may have potential as a biomarker in gastroesophageal cancer. Research is investigating concentrations of related amino acids within biofluids and tissues of patients to assess their viability as indicators of this disease .

Precursor for Biogenic Amines

This compound is significant as a precursor for biogenic amines such as 5-hydroxytryptamine (5-HT) and catecholamines. The influence of amino acid availability on amine synthesis and function is an active area of research .

Formation of Organized Structures

Phenylalanyltryptophan could be involved in forming organized structures like fibrils and nanotubes, which are of high interest in health science and biotechnology .

Mechanism of Action

Target of Action

Phenylalanyltryptophan, also known as H-PHE-TRP-OH, belongs to the class of organic compounds known as peptides . The aromatic amino acids tryptophan, phenylalanine, and tyrosine are important as precursors of 5-hydroxytryptamine (5-HT) and the catecholamines . The extent to which availability of these amino acids can influence biogenic amine synthesis and function is still a matter of active research .

Mode of Action

It is known that the aromatic amino acids, including phenylalanine and tryptophan, are precursors to important neurotransmitters such as 5-ht and catecholamines . These neurotransmitters play crucial roles in various physiological processes, including mood regulation, sleep, and appetite, among others .

Biochemical Pathways

Phenylalanyltryptophan is involved in the metabolism of amino acids, peptides, and analogs . It is part of the broader biochemical pathways of tryptophan, phenylalanine, and tyrosine metabolism . These pathways lead to the production of various metabolites, including 5-HT and catecholamines . Dysregulation of these pathways, such as the ornithine cycle, has been associated with inflammation and coagulation in severe patients .

Pharmacokinetics

It is known that the bioavailability of aromatic amino acids can influence the synthesis and function of biogenic amines .

Result of Action

The molecular and cellular effects of Phenylalanyltryptophan’s action are likely to be linked to its role as a precursor to neurotransmitters. Changes in the levels of these neurotransmitters can have significant effects on various physiological processes, including mood, sleep, and appetite .

Action Environment

A variety of physiological, lifestyle, nutritional, and environmental factors can affect the metabolism of Phenylalanyltryptophan and the related metabolic pathways . Long-term perturbation of these factors may be associated with more severe symptoms .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOUWKXLXDERB-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947461
Record name N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylalanyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Phenylalanyltryptophan

CAS RN

24587-41-5
Record name Phenylalanyltryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24587-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylalanyltryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029006
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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